molecular formula C16H9N3O3S2 B2806699 N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325987-81-3

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2806699
CAS No.: 325987-81-3
M. Wt: 355.39
InChI Key: DGMVKRUMAQKHBS-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . This is followed by further reactions to introduce the nitro and carboxamide groups, resulting in the final compound. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives .

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in antidiabetic research, the compound inhibits the alpha-glucosidase enzyme, which is crucial in carbohydrate metabolism . This inhibition reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to its specific combination of benzothiazole and thiophene moieties, along with the nitro and carboxamide functional groups. Similar compounds include:

This compound stands out due to its specific structural features and the resulting unique biological activities.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-11-6-5-9-3-1-2-4-10(9)14(11)24-16/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVKRUMAQKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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